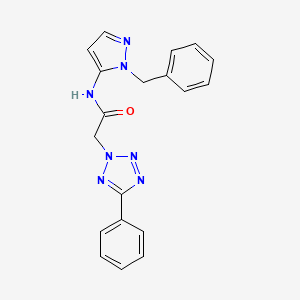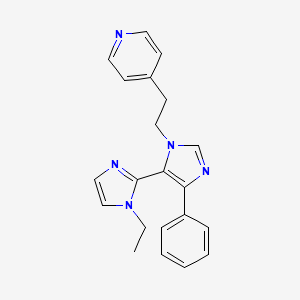![molecular formula C17H23N5 B4534731 N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4534731.png)
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-pyrimidinamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-pyrimidinamine involves several key steps, including the cyclodesulfurization of thioureas with dicyclohexylcarbodiimide to produce 3-substituted aminoimidazo[1,5-a]pyridine derivatives. This process highlights the complex pathways involved in the construction of such molecules, showcasing the importance of specific reagents and conditions in achieving the desired products (Bourdais & Omar, 1980).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant conformational preferences, with theoretical structures confirming orthogonality between pyridine residues and the methylene groups of bridging cyclohexyl rings. This orthogonality plays a crucial role in the stability and reactivity of the molecule. Crystal packing is predominantly influenced by C–H⋯N_pyridine interactions, leading to various dimensional structures in isomeric forms (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
Chemical reactions involving N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-pyrimidinamine and similar compounds often require specific conditions to proceed. For example, the condensation of 1,3-diones with 2-(aminomethyl)pyridine leads to the formation of pyrroles, indicating a marked dependence of regioselectivity on the presence of additional aminomethylpyridine. This suggests pathways to the product pyrroles are available, highlighting the nuanced chemical behavior of these compounds (Klappa, Rich, & McNeill, 2002).
Physical Properties Analysis
The physical properties of compounds within this class are heavily influenced by their molecular structure. The introduction of pyridine and cyclohexane into the backbone of polyimides, for example, significantly improves solubility and transparency. These improvements are attributable to the specific interactions and configurations of the molecular structures involved, showcasing the direct impact of molecular design on material properties (Yao et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their reactivity and interaction potential. For instance, the reaction of cyclohexylamine with pyridine derivatives demonstrates the formation of compounds via nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents involved. This variability in reaction outcomes underscores the chemical versatility of these molecules and their potential utility in various applications (Orrego Hernandez et al., 2015).
Propriétés
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-22(15-8-3-2-4-9-15)16-14(7-5-10-18-16)13-21-17-19-11-6-12-20-17/h5-7,10-12,15H,2-4,8-9,13H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXBLEQSHZJJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[2-(3-phenylpropoxy)phenyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B4534652.png)

![1-(2-methoxyphenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4534658.png)
![methyl 4-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-4-oxobutanoate](/img/structure/B4534665.png)
![2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B4534672.png)
![[3-(3-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinyl]methanol](/img/structure/B4534673.png)

![1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534676.png)
![3-bromo-5-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4534680.png)
![N-isopropyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4534693.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534706.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B4534708.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4534714.png)
![4-(3-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4534722.png)